molecular formula C18H16N4OS B6537534 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide CAS No. 1021254-05-6

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide

カタログ番号: B6537534
CAS番号: 1021254-05-6
分子量: 336.4 g/mol
InChIキー: MAFJUNPINKSURM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide (MPSPB) is a novel, small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It has been studied as a potential therapeutic agent for a variety of diseases, including cancer, autoimmune diseases, and metabolic disorders. MPSPB has been found to be an effective inhibitor of DHODH, with a Ki value of 0.39 μM. In addition, MPSPB has been shown to have anti-inflammatory, anti-oxidative, and anti-tumor activities.

作用機序

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide is an inhibitor of DHODH, an enzyme involved in the de novo synthesis of pyrimidines. Inhibition of DHODH leads to a decrease in the levels of pyrimidines, which in turn leads to a decrease in the levels of nucleic acids, proteins, and other molecules that are important for cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of human breast cancer cells, reduce the levels of pro-inflammatory cytokines, and reduce the levels of oxidative stress markers. In animal models, this compound has been found to reduce the severity of symptoms in models of rheumatoid arthritis, reduce the levels of plasma glucose and triglycerides in models of diabetes, and reduce the levels of total cholesterol, LDL cholesterol, and triglycerides in models of hyperlipidemia.

実験室実験の利点と制限

The use of 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide in laboratory experiments has several advantages. This compound is a small molecule inhibitor, which makes it easier to study its effects in a variety of cell types and animal models. In addition, this compound has been found to be an effective inhibitor of DHODH, with a Ki value of 0.39 μM. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the synthesis of this compound is complex and time-consuming, and the yield of the final product is relatively low.

将来の方向性

The potential applications of 4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide in scientific research are numerous. Further studies are needed to explore the effects of this compound on other diseases and conditions, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. In addition, further studies are needed to explore the molecular mechanisms of action of this compound and to identify potential drug targets for the development of more effective therapeutic agents. Finally, further studies are needed to improve the synthesis of this compound and to develop more efficient methods for the production of this compound.

合成法

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide was synthesized from commercially available starting materials through a multi-step reaction sequence. The synthesis involves the initial condensation of pyridine-4-carboxylic acid and 4-methylbenzamide, followed by the addition of thiourea and the subsequent condensation of the resulting amine with 3-pyridazinone. The final product was isolated in a yield of 78%.

科学的研究の応用

4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide has been studied for its potential applications in a variety of scientific research areas. In cancer research, this compound has been found to inhibit the growth of human breast cancer cells in vitro. In autoimmune diseases, this compound has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis. In metabolic disorders, this compound has been found to reduce the levels of plasma glucose and triglycerides in animal models of diabetes.

特性

IUPAC Name

4-methyl-N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-2-4-15(5-3-13)18(23)20-16-6-7-17(22-21-16)24-12-14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJUNPINKSURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。